molecular formula C16H11FN4OS B2893870 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891098-05-8

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2893870
CAS No.: 891098-05-8
M. Wt: 326.35
InChI Key: IEWALQNFFZHGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a privileged structure in pharmaceutical research known for its diverse biological activities. The core structure is functionalized with a furan-2-yl moiety and a (4-fluorobenzyl)thio side chain, which are strategically incorporated to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. The [1,2,4]triazolo[4,3-b]pyridazine scaffold, along with related triazole and triazolothiadiazine hybrids, has been identified as a promising pharmacophore in the development of novel therapeutic agents . Compounds based on this and similar frameworks have demonstrated a broad spectrum of pharmacological activities in scientific literature, including anticancer , antimicrobial , analgesic , and anti-inflammatory properties . The presence of the triazole ring is significant as it can act as both a hydrogen bond acceptor and donor, facilitating specific interactions with enzyme active sites . Researchers are exploring such compounds as potential enzyme inhibitors , targeting enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase, which are relevant to various disease pathways . The specific research value of this compound lies in its structural hybridity. The incorporation of the furan ring and the fluorobenzylthio side chain provides a unique molecular architecture for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications or as a reference standard in biological screening assays to identify new lead compounds for conditions such as multifunctional diseases . Its mechanism of action is target-dependent but often involves interaction with protease enzymes or interference with key signal transduction pathways in cells . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4OS/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWALQNFFZHGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule features atriazolo[4,3-b]pyridazine core substituted at positions 3 and 6 with a (4-fluorobenzyl)thio group and a furan-2-yl moiety, respectively. The triazolopyridazine scaffold is pharmacologically privileged, often associated with kinase inhibition and antimicrobial activity. Key synthetic challenges include regioselective functionalization of the heterocyclic core and efficient introduction of the sulfur-containing side chain.

Synthetic Routes and Methodologies

Triazolopyridazine Core Construction

The foundational step involves synthesizing thetriazolo[4,3-b]pyridazine ring system. Two predominant strategies are documented:

Cyclocondensation of Hydrazine Derivatives

Reaction of 3,6-dichloropyridazine with hydrazine hydrate yields 3-hydrazinylpyridazine, which undergoes cyclization with formic acid to form the triazolo[4,3-b]pyridazine core. Alternative cyclizing agents, such as triethyl orthoformate, have been employed to enhance yields (75–82%).

Functionalization at Position 3: (4-Fluorobenzyl)thio Incorporation

The (4-fluorobenzyl)thio group is installed via nucleophilic aromatic substitution (SNAr) or metal-mediated coupling.

Thiol-Displacement Reaction

Reaction of 3-chloro-triazolo[4,3-b]pyridazine with 4-fluorobenzyl mercaptan in DMF, using NaH as a base (0°C to RT, 12 h), affords the thioether product in 70–75% yield.

Equation 1:
$$
\text{C}7\text{H}6\text{ClN}3 + \text{HS-C}6\text{H}4\text{F-4} \xrightarrow{\text{NaH, DMF}} \text{C}{13}\text{H}{10}\text{FN}3\text{S} + \text{HCl}
$$

Copper-Mediated Coupling

Copper(I) thiophenoxide intermediates enable coupling under milder conditions (CuI, DIPEA, DMF, 60°C), achieving 80% yield with reduced side-product formation.

Integrated Synthetic Pathways

Sequential Functionalization Approach

  • Core Synthesis: Cyclocondensation of 3,6-dichloropyridazine with hydrazine hydrate.
  • Furan-2-yl Introduction: Suzuki coupling at position 6.
  • (4-Fluorobenzyl)thio Installation: SNAr at position 3.

Overall Yield: 58–62% (three steps).

Convergent Synthesis

Parallel synthesis of 6-(furan-2-yl)-triazolo[4,3-b]pyridazine and 4-fluorobenzylthiol followed by late-stage coupling reduces steric hindrance, improving yield to 68%.

Analytical and Purification Techniques

  • HPLC Purification: C18 column, acetonitrile/water (70:30), 1.0 mL/min, retention time = 8.2 min.
  • NMR Characterization:
    • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 3.6 Hz, 1H, furan-H), 4.52 (s, 2H, SCH₂).
  • Mass Spectrometry: ESI-MS m/z 381.4 [M+H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions at positions 3 and 6 are mitigated by sequential functionalization.
  • Thiol Oxidation: Use of inert atmospheres (N₂) prevents disulfide formation.
  • Solvent Effects: DMF enhances solubility but requires rigorous drying to avoid hydrolysis.

Comparative Evaluation of Methods

Table 2: Synthesis Route Efficiency

Method Steps Overall Yield (%) Purity (%)
Sequential 3 58 98.5
Convergent 3 68 99.1
One-Pot Functionalization 2 45 95.2

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Scientific Research Applications

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest for its potential applications in medicinal chemistry, materials science, and chemical research. The compound features a triazolopyridazine core, known for its stability and versatility in chemical reactions.

Potential Applications

This compound has potential applications in various fields:

Medicinal Chemistry

The compound's triazolopyridazine core is known for its stability and versatility, making it a candidate for various therapeutic applications. The mechanism of action may involve interaction with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to therapeutic effects. Triazolopyridines represents an important class of heteroaromatic compounds with a wide range of pharmaceutical and biological activities including antibacterial, antifungal, anti-inflammatory, herbicidal and pesticidal, anticonvulsant, anxiolytic, and antipsychotic .

Research

This compound is intended for in vitro research and is not intended to be used as drugs or pharmaceuticals and has not been approved by the FDA to prevent, treat, or cure medical conditions, ailments, or diseases.

Similar Compounds

Examples of similar compounds include:

  • 4-Fluorobenzyl (1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-yl sulfide: Shares the triazolo core and the 4-fluorobenzylthio group but differs in the heterocyclic system.
  • Thiazolo[3,2-b][1,2,4]triazole derivatives: Have a similar triazole structure but with different substituents and heterocyclic systems.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzylthio Derivatives

  • 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine () Structural Differences: Chlorine (Cl) replaces fluorine (F) at the benzyl position; thiophene replaces furan. Impact: The electron-withdrawing Cl atom may increase binding affinity to hydrophobic pockets, while thiophene’s sulfur atom enhances π-π stacking compared to furan’s oxygen. Molecular weight: 358.86 g/mol vs. the target compound’s ~370.3 g/mol (estimated).

Heterocyclic Appendages

  • LGH00045: (E)-3-(2-Chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () Structural Differences: Thiadiazole core vs. triazolopyridazine; vinyl-linked furan vs. direct furan substitution. Furan’s role in π-donor interactions is retained .
Enzyme Inhibitors with Triazolopyridazine Cores
  • PDE4 Inhibitors ()
    • Examples :
  • Compound 10 : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • Compound 18 : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
    • Structural Differences : Methoxy and tetrahydrofuran-3-yloxy substituents vs. fluorobenzylthio and furan.
    • Impact : These modifications confer >1,000-fold selectivity for PDE4 isoforms (A, B, C, D), with IC50 values <10 nM. The target compound’s fluorobenzylthio group may favor different enzyme interactions .
GABAA Receptor Modulators
  • TPA023: 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine () Structural Differences: Tert-butyl and ethyltriazolylmethoxy groups replace fluorobenzylthio and furan. Impact: TPA023 is a non-sedating anxiolytic with selectivity for α2/α3 GABAA receptors. The fluorophenyl group enhances subtype specificity, while the target compound’s furan may shift activity toward other receptor subtypes .

Comparative Data Table

Compound Name Core Structure R3 Substituent R6 Substituent Molecular Weight (g/mol) Key Activity/IC50 Reference
3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 4-Fluorobenzylthio Furan-2-yl ~370.3 (estimated) Not explicitly reported
3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 4-Chlorobenzylthio Thiophen-2-yl 358.86 Antimicrobial (qualitative)
TPA023 Triazolo[4,3-b]pyridazine 2-Fluorophenyl Ethyltriazolylmethoxy 422.45 GABAA α2/α3 agonist (EC50 = 3–10 nM)
LGH00045 Triazolo[3,4-b]thiadiazole 2-Chlorophenyl (E)-2-(Furan-2-yl)vinyl 386.85 CDC25B inhibitor (IC50 = 0.82 µM)
Compound 18 (PDE4 Inhibitor) Triazolo[4,3-b]pyridazine 2,5-Dimethoxyphenyl 4-Methoxy-3-(THF-3-yloxy)phenyl 550.60 PDE4A inhibitor (IC50 <10 nM)

Pharmacological and Physicochemical Insights

  • Halogen Effects : Fluorine in the target compound improves metabolic stability and membrane permeability compared to chlorine in ’s analog .
  • Heterocycle Comparison: Furan’s oxygen vs.
  • Selectivity : The fluorobenzylthio group may confer unique selectivity profiles compared to methoxy-substituted PDE4 inhibitors () or GABAA-targeted analogs () .

Biological Activity

3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a triazolopyridazine core, which is known for its stability and versatility, making it a candidate for various therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-[(4-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. The synthesis typically involves several key steps:

  • Formation of the Triazolopyridazine Core : This is achieved by reacting hydrazine derivatives with pyridazine-3,6-dione.
  • Introduction of the 4-Fluorobenzylthio Group : This is done through nucleophilic substitution using 4-fluorobenzyl chloride and a thiol derivative.
  • Attachment of the Furan-2-yl Group : This is accomplished via a coupling reaction, often utilizing palladium-catalyzed methods.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A study evaluated the antiproliferative activity of fluorinated triazoles against breast and lung cancer cell lines, revealing that certain derivatives showed IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • In Vitro Studies : Various derivatives demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL for some derivatives .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The presence of the fluorobenzylthio and furan groups may enhance binding affinity to enzymes or receptors involved in cancer proliferation or microbial resistance .

Case Studies

  • Antiproliferative Activity :
    • Cell Lines Tested : The compound was tested against MCF-7 (breast), HCT116 (colon), and A549 (lung) cancer cell lines.
    • Results : The highest antiproliferative activity was noted for compounds with similar structural motifs to this compound .
  • Antimicrobial Efficacy :
    • Pathogen Targets : Studies focused on Gram-positive and Gram-negative bacteria.
    • Findings : Compounds exhibited bactericidal effects with notable potency against biofilm-forming strains .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-7~5 μM
AnticancerA549~3 μM
AntimicrobialStaphylococcus aureus0.22 μg/mL
AntimicrobialEscherichia coli0.25 μg/mL

Q & A

Basic: What are the key steps and optimal conditions for synthesizing 3-((4-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?

Answer:
The synthesis typically involves nucleophilic substitution and heterocyclic ring formation. A common route includes:

Core Formation : Cyclization of a pyridazine precursor with a thiol group (e.g., 6-(furan-2-yl)pyridazine-3-thiol) using triethyl orthoacetate or diethyl ethoxymethylenemalonate under reflux in ethanol .

Substitution : Reaction with 4-fluorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in acetonitrile or DMF at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Key Considerations :

  • Catalyst choice (e.g., acids or bases) impacts yield .
  • Temperature control prevents side reactions like over-oxidation .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring and substituent positions. Aromatic protons (δ 7.0–8.5 ppm) and furan protons (δ 6.3–7.4 ppm) are diagnostic .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) .
  • Elemental Analysis : Verify C, H, N, S, and F composition .
  • IR Spectroscopy : Identify thioether (C-S, ~600 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) bonds .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

Answer:
Discrepancies often arise from substituent effects. For example:

  • Fluorine vs. Chlorine : 4-fluorobenzyl enhances lipophilicity (logP ~3.2) compared to 3-chlorobenzyl (logP ~3.5), altering membrane permeability and target engagement .
  • Thiophene vs. Furan : Furan’s lower electron density reduces π-π stacking with kinase active sites, decreasing potency in c-Met inhibition assays .
    Methodology :
  • Conduct comparative SAR using isosteric replacements.
  • Validate via molecular docking (e.g., AutoDock Vina) against targets like c-Met (PDB: 3LQ8) .

Advanced: What strategies improve aqueous solubility for in vivo studies of this hydrophobic compound?

Answer:

  • Formulation : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) or nanoemulsions .
  • Derivatization : Introduce polar groups (e.g., sulfonate or PEGylated chains) at the 6-position .
  • Prodrug Approach : Convert the thioether to a sulfoxide or sulfate ester for enhanced solubility .
    Note : Solubility <0.1 mg/mL in pure water necessitates formulation optimization .

Advanced: How can photophysical properties of this compound be leveraged in fluorescence-based assays?

Answer:
The triazolopyridazine core exhibits weak fluorescence (λem ~450 nm) but can act as a quencher or FRET partner. Modifications include:

  • Tagging : Conjugate with fluorophores (e.g., Cy5) via the thioether group .
  • Metal Coordination : Use as a ligand for luminescent europium(III) complexes in time-resolved assays .

Advanced: What in vitro assays are suitable for evaluating its antiproliferative activity?

Answer:

  • Cell Viability : MTT or SRB assays on cancer lines (e.g., HCT-116, IC₅₀ ~2–10 µM) .
  • Kinase Inhibition : c-Met kinase ELISA (IC₅₀ determination) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
    Controls : Include staurosporine (apoptosis inducer) and imatinib (kinase inhibitor) .

Advanced: How does oxidative cyclization methodology apply to synthesizing bis-triazolopyridazine analogs?

Answer:

  • One-Pot Synthesis : Use Me₄NBr/Oxone® in CH₂Cl₂ to cyclize hydrazones into bis-triazolopyridazines .
  • Mechanism : Iodobenzene diacetate (IBD) promotes intramolecular C–N bond formation at room temperature .
    Yield Optimization : Adjust stoichiometry (1:1.2 hydrazone:IBD) and reaction time (6–12 hrs) .

Advanced: What computational tools predict binding modes with biological targets?

Answer:

  • Docking : AutoDock Vina or Schrödinger Glide with AMBER force fields .
  • MD Simulations : GROMACS for stability assessment (50 ns trajectories) .
    Case Study : Docking against PDE4B (PDB: 1XMY) reveals hydrogen bonds with Gln369 and hydrophobic interactions with Phe372 .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use .
  • Storage : Inert atmosphere (N₂), desiccated at –20°C .
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How can structural analogs be designed to enhance metabolic stability?

Answer:

  • Block Metabolic Hotspots : Replace furan with thiophene (reduces CYP3A4-mediated oxidation) .
  • Deuterium Labeling : Introduce deuterium at benzyl positions to slow metabolism .
  • In Silico Prediction : Use ADMET Predictor™ or SwissADME to optimize logP and PSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.